6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Description
6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
CHEMBL4781871, also known as 6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, primarily targets the human GPR55 receptor . The GPR55 receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes.
Mode of Action
The compound interacts with the GPR55 receptor as an antagonist . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, CHEMBL4781871 inhibits the action of lysophosphatidylinositol, a natural ligand of the GPR55 receptor .
Biochemical Pathways
The GPR55 receptor is involved in various physiological processes, including pain perception, bone development, and regulation of certain types of cancer cells .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the drug’s bioavailability, i.e., the proportion of the drug that enters the circulation when introduced into the body .
Result of Action
The molecular and cellular effects of CHEMBL4781871’s action are likely to be diverse, given the wide range of physiological processes regulated by the GPR55 receptor. As an antagonist of the GPR55 receptor, CHEMBL4781871 could potentially modulate these processes by inhibiting the receptor’s activity .
Properties
IUPAC Name |
6-(4-hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-17-12-11(13(22)18(2)15(17)23)20-8-7-19(14(20)16-12)9-3-5-10(21)6-4-9/h3-6,21H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQSWTJUHBHICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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